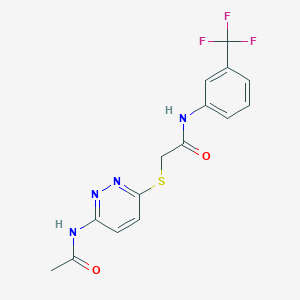
2-((6-acetamidopyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-acetamidopyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a pyridazine ring, an acetamide group, and a trifluoromethylphenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-acetamidopyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the acetamide group: This step involves the acylation of the pyridazine ring with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Thioether formation:
Attachment of the trifluoromethylphenyl group: This final step involves the coupling of the thioether intermediate with a trifluoromethylphenyl halide in the presence of a suitable catalyst, such as palladium, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the implementation of continuous flow processes to enhance scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-((6-acetamidopyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation, sulfuric acid as catalyst.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the trifluoromethylphenyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving pyridazine derivatives.
Medicine: Potential therapeutic applications due to its unique structural features, which may interact with specific biological targets.
Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-((6-acetamidopyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((6-acetamidopyridazin-3-yl)thio)-N-phenylacetamide: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
2-((6-acetamidopyridazin-3-yl)thio)-N-(3-methylphenyl)acetamide: Contains a methyl group instead of a trifluoromethyl group, which can influence its physical and chemical properties.
Uniqueness
2-((6-acetamidopyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
2-(6-acetamidopyridazin-3-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O2S/c1-9(23)19-12-5-6-14(22-21-12)25-8-13(24)20-11-4-2-3-10(7-11)15(16,17)18/h2-7H,8H2,1H3,(H,20,24)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJVDWUDWGUMDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine](/img/structure/B2515775.png)
![4-[(4-benzylpiperidin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one](/img/structure/B2515776.png)
![methyl 2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate](/img/structure/B2515778.png)
![N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2515779.png)
![(4-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride](/img/structure/B2515783.png)
![N-(2-Bicyclo[2.2.2]oct-5-enyl)prop-2-enamide](/img/structure/B2515784.png)




![7-Methoxyspiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B2515795.png)
![3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2515796.png)
![(E)-3-((2-methoxy-5-methylphenyl)amino)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2515797.png)
![2-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}phenol](/img/structure/B2515798.png)
